molecular formula C15H15N3O3S2 B2683368 5-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide CAS No. 1396877-91-0

5-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2683368
CAS No.: 1396877-91-0
M. Wt: 349.42
InChI Key: UZMJSWWLESHUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was synthesized and evaluated for their antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “5-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide” is characterized by the presence of a thiophene ring, a phthalazine ring, and a sulfonamide group. The X-ray crystal structure of a related compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are recognized for their significant presence in both natural and synthetic compounds with valuable bioactivities. These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives such as Raltitrexed, a drug currently available in the market, underscore the importance of thiophenes in drug development. The electronic properties of thiophenes have also found applications in organic materials, indicating their versatility beyond pharmacological uses. Recent advancements in the synthesis of thiophenes, through both modified established methods and novel approaches, highlight the ongoing interest in these compounds for diverse applications, including natural product synthesis and drug development (D. Xuan, 2020).

Sulfonamide Derivatives in Drug Discovery

Sulfonamide compounds are a critical class of synthetic antibiotics, known as sulfa drugs, and have been the cornerstone of bacterial infection treatments before the penicillin era. Their role extends beyond antibacterial uses, serving as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The exploration of sulfonamide inhibitors has revealed their utility in addressing conditions such as cancer, glaucoma, and inflammation. This versatility speaks to the sulfonamide moiety's capacity to lead to valuable drug candidates across a spectrum of diseases. Notably, sulfonamides have been pivotal in developing antiviral, anticancer agents, and Alzheimer’s disease drugs, underscoring their enduring significance in medicinal chemistry and drug discovery efforts (I. Gulcin & P. Taslimi, 2018).

Environmental and Health Implications

The presence of sulfonamides in the environment, mainly derived from agricultural activities, has raised concerns about their impact on human health. Research has indicated that even small amounts of sulfonamides can lead to changes in microbial populations, potentially posing global health hazards. This underscores the importance of managing and understanding the environmental impact of sulfonamide use, not just their therapeutic benefits (W. Baran, E. Adamek, J. Ziemiańska, & A. Sobczak, 2011).

Properties

IUPAC Name

5-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-10-7-8-14(22-10)23(20,21)16-9-13-11-5-3-4-6-12(11)15(19)18(2)17-13/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMJSWWLESHUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.